molecular formula C31H36N2O B180648 YM 750 CAS No. 138046-43-2

YM 750

货号: B180648
CAS 编号: 138046-43-2
分子量: 452.6 g/mol
InChI 键: FMLJREWZCZHGGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

YM-750 具有广泛的科学研究应用,包括:

    化学: 用作工具化合物来研究酰基辅酶 A:胆固醇酰基转移酶的抑制及其在胆固醇代谢中的作用。

    生物学: 研究其对细胞胆固醇稳态和泡沫细胞形成的影响。

    医学: 探索其在治疗高脂血症和动脉粥样硬化方面的潜在治疗应用,方法是减少巨噬细胞中胆固醇酯的积累。

    工业: 用于开发针对胆固醇代谢和相关途径的新药.

作用机制

YM-750 通过抑制酰基辅酶 A:胆固醇酰基转移酶 (ACAT) 发挥作用,该酶负责胆固醇的酯化。通过抑制 ACAT,YM-750 减少了胆固醇酯的形成,从而减少了细胞中的胆固醇积累。 这种机制在动脉粥样硬化的背景下尤其重要,因为泡沫细胞形成和胆固醇积累在其中起着至关重要的作用 .

类似化合物:

YM-750 的独特性: YM-750 具有很高的效力 (IC50 为 0.18 微摩尔) 和对酰基辅酶 A:胆固醇酰基转移酶的特异性抑制,这使其独树一帜。 这使其成为研究胆固醇代谢和开发治疗高脂血症和动脉粥样硬化的治疗策略的宝贵工具 .

准备方法

合成路线和反应条件: YM-750 的合成涉及多个步骤,从制备核心结构开始,然后进行官能团修饰以实现所需的抑制活性。详细的合成路线和反应条件是专有的,在公开文献中没有完全公开。 它通常涉及有机合成技术,例如亲核取代、缩合反应和色谱等纯化步骤 .

工业生产方法: YM-750 的工业生产可能涉及扩大实验室合成过程,优化反应条件以提高产量,并通过严格的质量控制措施确保纯度。 这包括使用大型反应器、自动化纯化系统,并遵守良好生产规范 (GMP) 以确保一致性和安全性 .

化学反应分析

反应类型: YM-750 主要经历类似结构官能团的有机化合物典型的反应。这些包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以引入新的官能团,可能会增强该化合物的抑制活性 .

相似化合物的比较

Uniqueness of YM-750: YM-750 is unique due to its high potency (IC50 of 0.18 micromolar) and specific inhibition of acyl-coenzyme A:cholesterol acyltransferase. This makes it a valuable tool for studying cholesterol metabolism and developing therapeutic strategies for hyperlipidemia and atherosclerosis .

属性

IUPAC Name

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJREWZCZHGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432731
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138046-43-2
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of YM750 in reducing aldosterone secretion?

A: YM750 is an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that specifically targets ACAT1. [, ] While its exact mechanism in aldosterone reduction is not fully elucidated, studies suggest that YM750 suppresses the expression of the CYP11B2 gene, responsible for aldosterone synthase production. [] Interestingly, this inhibition occurs specifically during depolarization-induced CYP11B2 expression, triggered by potassium chloride (KCl), and not by angiotensin II or forskolin stimulation. [] This suggests that YM750 interferes with a specific intracellular signaling pathway activated by depolarization, ultimately leading to reduced aldosterone secretion. []

Q2: Why is ACAT1 a relevant target for primary aldosteronism treatment?

A: Research has shown that ACAT1 is abundantly expressed in the zona glomerulosa (ZG) of the adrenal cortex, the specific region responsible for aldosterone production. [] This localized expression, coupled with the observation that YM750 effectively reduces aldosterone secretion by acting on adrenocortical cells, suggests that ACAT1 plays a crucial role in ZG steroidogenesis. [] Therefore, targeting ACAT1 with inhibitors like YM750 presents a potential therapeutic strategy for managing primary aldosteronism.

Q3: Does YM750 demonstrate other potentially beneficial activities besides ACAT inhibition?

A: Yes, in addition to its ACAT inhibitory activity, YM750, specifically the hydrochloride salt form of its analog N-(4,6-Dimethyl-1-octylindolindolin-7-yl)-2,2-dimethylpropanamide (compound 55), has shown promising anti-peroxidative activity comparable to probucol. [] This activity was observed in vitro through the inhibition of low-density lipoprotein (LDL) peroxidation. [] This additional property makes YM750 and its analogs potentially valuable for addressing both aldosterone regulation and oxidative stress, which are relevant factors in cardiovascular diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。